molecular formula C17H28N2O B13970616 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol

3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol

Cat. No.: B13970616
M. Wt: 276.4 g/mol
InChI Key: NCKSHUQDCDWBCF-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Addition of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors such as opioid receptors or neurotransmitter transporters.

    Pathways Involved: It may modulate signaling pathways involved in pain perception, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-2-yl)-3-(propylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-2-yl)-3-(butylamino)propan-1-ol

Uniqueness

3-(1-Benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity towards certain receptors.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)-3-(ethylamino)propan-1-ol

InChI

InChI=1S/C17H28N2O/c1-2-18-16(11-13-20)17-10-6-7-12-19(17)14-15-8-4-3-5-9-15/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3

InChI Key

NCKSHUQDCDWBCF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

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